molecular formula C17H22N4OS B7341432 4-(methylamino)-N-[(1R,2R)-2-methylsulfanylcyclohexyl]quinazoline-7-carboxamide

4-(methylamino)-N-[(1R,2R)-2-methylsulfanylcyclohexyl]quinazoline-7-carboxamide

Cat. No. B7341432
M. Wt: 330.4 g/mol
InChI Key: QRALVFJXVVICLT-UKRRQHHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(methylamino)-N-[(1R,2R)-2-methylsulfanylcyclohexyl]quinazoline-7-carboxamide, also known as Methylthioninium chloride or methylene blue, is a synthetic compound with a blue-green color that has been used in various scientific research applications. This compound has been studied for its potential therapeutic effects in treating various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.

Mechanism of Action

Methylene blue works by increasing the production of adenosine triphosphate (ATP), a molecule that provides energy to cells. It also acts as an antioxidant, reducing oxidative stress in cells and protecting them from damage. Additionally, it has been shown to stimulate the production of nitric oxide, a molecule that helps to regulate blood flow and blood pressure.
Biochemical and Physiological Effects:
Methylene blue has been shown to have a variety of biochemical and physiological effects. It has been shown to increase cerebral blood flow and oxygenation, improve mitochondrial function, and reduce inflammation. Additionally, it has been shown to increase the production of neurotransmitters such as dopamine and serotonin, which are important for regulating mood and cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using methylene blue in lab experiments is that it is relatively inexpensive and easy to obtain. Additionally, it has been extensively studied and its effects are well-documented. However, one limitation is that it can be difficult to control the concentration of the compound, which can affect the results of experiments.

Future Directions

There are many potential future directions for research on methylene blue. One area of interest is its potential therapeutic effects in treating various types of cancer. Additionally, it may have applications in treating other neurodegenerative diseases, such as Huntington's disease. Further research is also needed to better understand the mechanisms by which methylene blue exerts its effects and to optimize its use in clinical settings.
In conclusion, methylene blue is a synthetic compound that has been extensively studied for its potential therapeutic effects in treating various diseases. Its mechanism of action involves increasing ATP production, acting as an antioxidant, and stimulating the production of nitric oxide. While it has many advantages for use in lab experiments, there are also limitations to its use. However, there are many potential future directions for research on this compound, particularly in the areas of cancer and neurodegenerative diseases.

Synthesis Methods

Methylene blue can be synthesized through a variety of methods, including the reduction of N,N-dimethyl-p-phenylenediamine with zinc dust and hydrochloric acid, as well as through the oxidation of 3,7-diaminophenothiazin-5-ium chloride with sodium nitrite. The synthesis process is complex and requires careful attention to detail to ensure the purity and quality of the final product.

Scientific Research Applications

Methylene blue has been extensively studied for its potential therapeutic effects in treating various diseases. For example, it has been shown to improve cognitive function in Alzheimer's disease patients and to reduce the progression of Parkinson's disease. Additionally, it has been studied for its potential anti-cancer effects, with some studies suggesting that it may inhibit the growth of cancer cells.

properties

IUPAC Name

4-(methylamino)-N-[(1R,2R)-2-methylsulfanylcyclohexyl]quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-18-16-12-8-7-11(9-14(12)19-10-20-16)17(22)21-13-5-3-4-6-15(13)23-2/h7-10,13,15H,3-6H2,1-2H3,(H,21,22)(H,18,19,20)/t13-,15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRALVFJXVVICLT-UKRRQHHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=NC2=C1C=CC(=C2)C(=O)NC3CCCCC3SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=NC=NC2=C1C=CC(=C2)C(=O)N[C@@H]3CCCC[C@H]3SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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